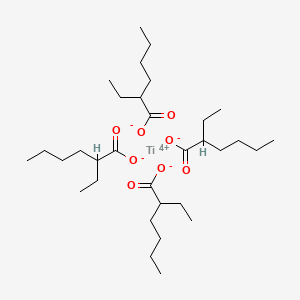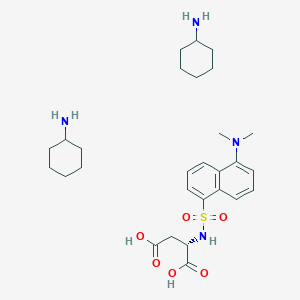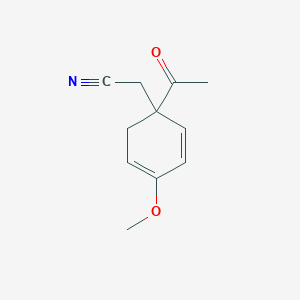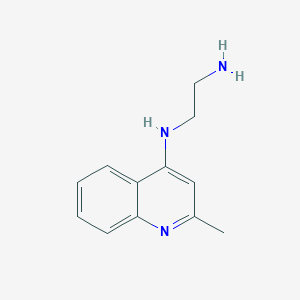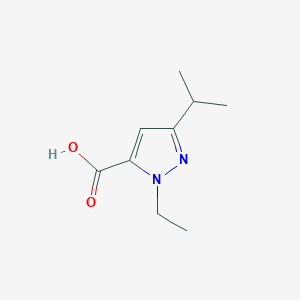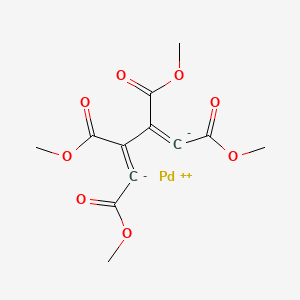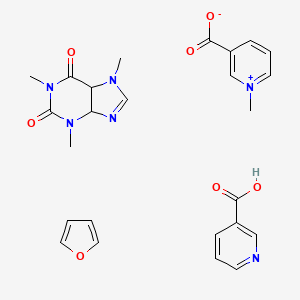![molecular formula C10H11N3O3 B1599507 5-甲基-4-[(4-甲基-1H-吡唑-1-基)甲基]异恶唑-3-甲酸 CAS No. 956628-37-8](/img/structure/B1599507.png)
5-甲基-4-[(4-甲基-1H-吡唑-1-基)甲基]异恶唑-3-甲酸
描述
Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs . Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .科学研究应用
-
Medicinal Chemistry and Drug Discovery
- Imidazole and pyrazole moieties are found in many pharmaceuticals and have a wide range of applications . They are used in the development of new drugs due to their broad range of chemical and biological properties . The derivatives of these compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- The methods of application or experimental procedures vary depending on the specific drug and its intended use. Typically, these compounds are synthesized in a laboratory setting and then tested for their biological activity using various in vitro and in vivo models .
- The results or outcomes obtained also vary widely. For example, some derivatives have shown excellent cytotoxic activity compared to that of standard reference drugs .
-
Antileishmanial and Antimalarial Evaluation
- Certain compounds have been evaluated for their antileishmanial and antimalarial activities . These compounds are typically tested against specific strains of parasites in a laboratory setting.
- The methods of application or experimental procedures involve synthesizing the compound and then testing its activity against the parasites. This is usually done using in vitro models, and the effectiveness of the compound is measured based on its ability to inhibit the growth of the parasites .
- The results or outcomes obtained can be quantified in terms of the compound’s inhibitory concentration (IC50 value), which is the concentration of the compound required to inhibit the growth of the parasites by 50% .
-
Agrochemistry
- Pyrazole compounds have a wide range of applications in agrochemistry . They are used in the synthesis of various pesticides and herbicides .
- The methods of application or experimental procedures involve synthesizing the compound and then testing its activity against various pests and weeds. This is usually done using in vitro models, and the effectiveness of the compound is measured based on its ability to inhibit the growth of the pests or weeds .
- The results or outcomes obtained can be quantified in terms of the compound’s inhibitory concentration (IC50 value), which is the concentration of the compound required to inhibit the growth of the pests or weeds by 50% .
-
Coordination Chemistry and Organometallic Chemistry
- Pyrazole compounds are also used in coordination chemistry and organometallic chemistry . They can act as ligands and form complexes with various metals .
- The methods of application or experimental procedures involve synthesizing the compound and then reacting it with the desired metal to form the complex. The properties of the complex are then studied using various analytical techniques .
- The results or outcomes obtained can provide valuable information about the properties of the metal complex, such as its stability, reactivity, and electronic structure .
-
Green Synthesis
- Pyrazole compounds can be synthesized using green chemistry principles . This involves using environmentally friendly reagents and solvents, and minimizing waste production .
- The methods of application or experimental procedures involve synthesizing the compound using green chemistry techniques, such as microwave-assisted synthesis .
- The results or outcomes obtained can provide valuable information about the efficiency and environmental impact of the synthesis process .
-
Bioactive Chemical Synthesis
- Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals . These chemicals have a wide range of applications in medicinal chemistry and drug discovery .
- The methods of application or experimental procedures involve synthesizing the compound and then testing its biological activity using various in vitro and in vivo models .
- The results or outcomes obtained can provide valuable information about the biological activity of the compound, such as its antibacterial, antiviral, or antitumor activity .
未来方向
属性
IUPAC Name |
5-methyl-4-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-6-3-11-13(4-6)5-8-7(2)16-12-9(8)10(14)15/h3-4H,5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPCBVGVMTZTOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=C(ON=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428009 | |
| Record name | 5-methyl-4-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-[(4-methyl-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid | |
CAS RN |
956628-37-8 | |
| Record name | 5-methyl-4-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-4-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



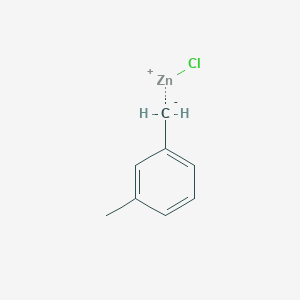
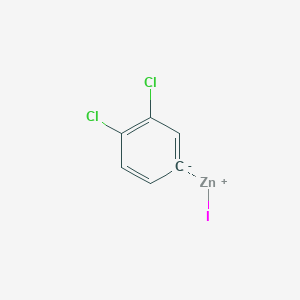
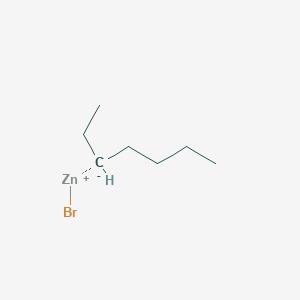
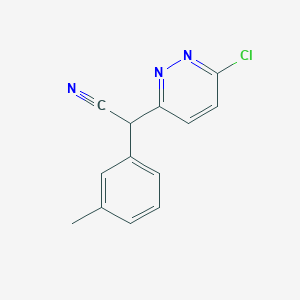

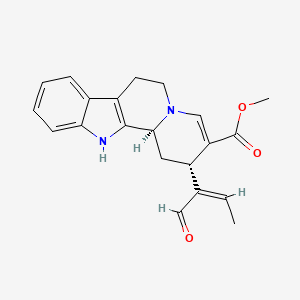
![6H-Dibenzo[b,h]carbazole](/img/structure/B1599436.png)
